5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,7-Dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a pentanamide side chain, which may influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone ring.
Introduction of Methoxy Groups: Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Pentanamide Side Chain: This involves the reaction of the quinazolinone intermediate with a suitable pentanoyl chloride or pentanoic acid derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated quinazolinone derivatives, while reduction could produce dihydroquinazoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the quinazolinone core is known for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This makes the compound a candidate for drug development and biological studies.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy and amide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde
- 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoic acid ethyl ester
Uniqueness
Compared to similar compounds, 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide stands out due to its specific combination of a quinazolinone core and a pentanamide side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7/c1-31-18-9-8-15(11-19(18)32-2)14-25-22(28)7-5-6-10-27-23(29)16-12-20(33-3)21(34-4)13-17(16)26-24(27)30/h8-9,11-13H,5-7,10,14H2,1-4H3,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZZBUXQSALZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.